N-(4-乙氧苯基)-3-甲基-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

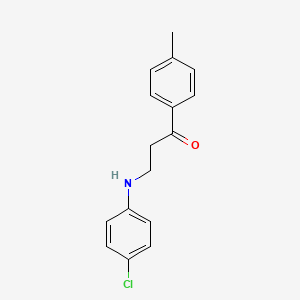

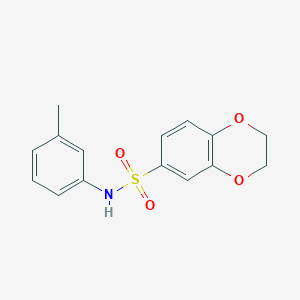

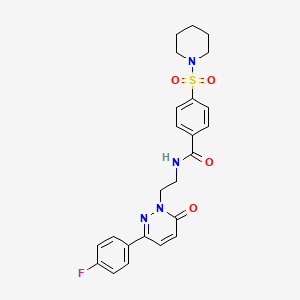

“N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide and benzofuran, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” are not available, similar compounds undergo various chemical reactions. For example, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would typically be determined using various analytical techniques. These might include determining its melting point, solubility, density, and more .科学研究应用

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of β-lactam antibiotics . The N-(4-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This process is crucial for creating N-unsubstituted β-lactams, which are key intermediates in the synthesis of several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These compounds are derived from β-lactam intermediates, which are synthesized using the compound as a starting material .

Protective Group Chemistry

In protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, and the compound provides a method for amide-NH protection, which is a common feature in the preparation of various pharmaceuticals .

Liquid Crystal Research

The compound’s derivatives have been employed in the research of liquid crystals . These materials are crucial for display technologies, and the compound’s structural features make it a candidate for creating new types of liquid crystal materials .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, the compound’s derivatives are explored for their potential use. OLEDs are used in a wide range of applications, from television screens to smartphone displays, and the compound’s properties could lead to advancements in this technology .

Dye-Sensitized Solar Cells

The compound has also been introduced as both an auxiliary acceptor and spacer in the study of dye-sensitized solar cells . Its inclusion in the solar cell structure aims to improve the efficiency of these devices, which convert light into electricity .

作用机制

The mechanism of action would depend on the specific biological or chemical context in which “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is used. For instance, phenacetin, a pain-relieving and fever-reducing drug with a similar N-(4-ethoxyphenyl)acetamide group, acts on the sensory tracts of the spinal cord .

安全和危害

未来方向

The future directions for research on a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its mechanism of action .

属性

IUPAC Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICCOOJDNQBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)

![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)